Cas no 41095-07-2 (Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-ethyl-6-methyl-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
- Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- FUTJWGAFYCKALV-UHFFFAOYSA-N
- SB10467
- ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo [3,4-b]pyridine-5-carboxylate
- Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5 carboxylate
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- MDL: MFCD18073648
- Inchi: 1S/C12H14ClN3O2/c1-4-16-11-8(6-14-16)10(13)9(7(3)15-11)12(17)18-5-2/h6H,4-5H2,1-3H3
- InChI Key: FUTJWGAFYCKALV-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OCC)=C(C)N=C2C=1C=NN2CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 316
- Topological Polar Surface Area: 57
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270828-250mg |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM270828-500mg |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 97% | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM270828-1g |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 97% | 1g |
$*** | 2023-03-30 | |
| Alichem | A029198026-1g |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 1g |
$795.76 | 2023-09-02 | |
| eNovation Chemicals LLC | D624676-1G |
ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 1g |
$825 | 2024-05-23 | |
| Chemenu | CM270828-1g |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 97% | 1g |
$759 | 2021-08-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02918-100MG |
ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 100MG |
¥ 1,201.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02918-250MG |
ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 250MG |
¥ 1,920.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02918-500MG |
ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 500MG |
¥ 3,201.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02918-1G |
ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
41095-07-2 | 95% | 1g |
¥ 4,798.00 | 2023-04-13 |
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Suppliers
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Comprehensive Overview
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, identified by the CAS number 41095-07-2, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and potential biological activities. The molecule features a pyrazolo[3,4-b]pyridine core with substituents at positions 4, 5, and 6, including a chlorine atom, an ethyl group, and a methyl group respectively. These substituents play a crucial role in determining the compound's chemical reactivity and biological behavior.
The synthesis of Ethyl 4-chloro-1-ethyl-6-methyl derivatives has been extensively studied due to their potential as intermediates in the development of novel pharmaceutical agents. Recent research has highlighted the importance of such compounds in the design of drugs targeting specific biological pathways. For instance, studies have shown that pyrazolopyridines can exhibit anti-inflammatory, antitumor, and antimicrobial activities, making them valuable candidates for drug discovery.
One of the key aspects of this compound is its structural versatility. The pyrazolo[3,4-b]pyridine framework allows for various substitution patterns, enabling chemists to explore a wide range of chemical modifications. The presence of electron-withdrawing groups like chlorine at position 4 enhances the compound's stability and reactivity in certain reactions. Additionally, the ethyl group at position 1 contributes to the molecule's lipophilicity, which is an essential property for drug candidates aiming to cross cellular membranes effectively.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 4-chloro derivatives. Quantum mechanical calculations have revealed that the substituents on the pyrazolopyridine ring significantly influence the compound's electronic distribution, thereby affecting its interaction with biological targets. These findings have paved the way for more precise design strategies in medicinal chemistry.
In terms of applications, Ethyl 4-chloro derivatives have shown promise in anticancer drug development. Preclinical studies indicate that these compounds can inhibit key enzymes involved in tumor progression and metastasis. Furthermore, their ability to modulate signaling pathways such as MAPK and PI3K/AKT has made them attractive candidates for targeted therapy.
The synthesis of Ethyl 4-chloro derivatives involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent methodologies have focused on improving synthetic efficiency through catalytic processes and green chemistry principles. For example, microwave-assisted synthesis has been employed to accelerate reaction rates while minimizing energy consumption.
In conclusion, Ethyl 4-chloro derivatives represent a fascinating class of compounds with diverse applications in modern chemistry and pharmacology. Their unique structural features and promising biological activities continue to drive research efforts aimed at harnessing their full potential in drug development.
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